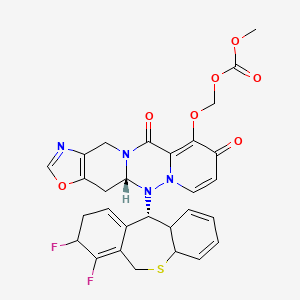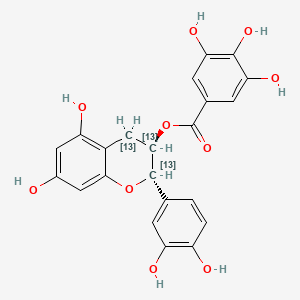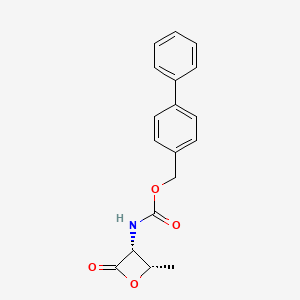
(S)-Pantoprazole-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Pantoprazole-d6 is a deuterated form of (S)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pantoprazole-d6 involves the incorporation of deuterium atoms into the (S)-Pantoprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Chromatographic Purification: Employing advanced chromatographic techniques to purify the deuterated compound from any non-deuterated impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Various nucleophiles such as thiols or amines for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-Pantoprazole-d6 has several applications in scientific research, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of (S)-Pantoprazole, providing insights into its absorption, distribution, metabolism, and excretion.
Isotope Labeling: Used as an isotope-labeled internal standard in mass spectrometry for the quantification of (S)-Pantoprazole in biological samples.
Mechanistic Studies: Helps in understanding the mechanism of action of proton pump inhibitors by tracking the deuterium atoms during metabolic processes.
Wirkmechanismus
(S)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme (proton pump) in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms do not alter the mechanism of action but provide a means to study the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
(S)-Pantoprazole: The non-deuterated form of the compound.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with structural similarities.
Uniqueness: (S)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.
Eigenschaften
Molekularformel |
C16H15F2N3O4S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-[(S)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
IQPSEEYGBUAQFF-WQJMPOPSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12417535.png)

![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
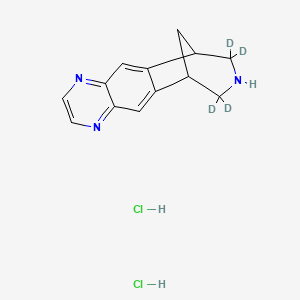
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
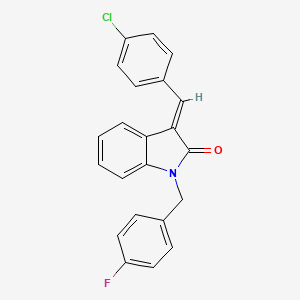
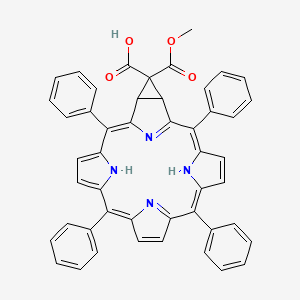
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
